N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-butylsulfanyl-1,3,4-thiadiazole-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate caspase-dependent pathways, leading to apoptosis in cancer cells. The compound may also inhibit certain enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-2-3-9-18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULRARBWSBHVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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